
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one is a complex organic compound with significant applications in various scientific fields. This compound features a purine base structure, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of the bis(2-hydroxyethyl)amino group enhances its chemical reactivity and potential for forming hydrogen bonds, making it a valuable molecule in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(Bis(2-hydroxyethyl)amino)benzaldehyde, which is then reacted with a purine derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-hydroxyethyl)amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
科学研究应用
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one involves its ability to interact with biological macromolecules. The compound can bind to nucleic acids, influencing DNA and RNA synthesis and function. It may also interact with specific proteins, modulating their activity and affecting cellular processes. The bis(2-hydroxyethyl)amino group plays a crucial role in these interactions by forming hydrogen bonds and stabilizing the compound’s binding to its molecular targets.
相似化合物的比较
Similar Compounds
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one: Unique due to its specific functional groups and structure.
9-(4-(Dimethylamino)phenyl)-1H-purin-6(9H)-one: Similar structure but with dimethylamino group instead of bis(2-hydroxyethyl)amino.
9-(4-(Amino)phenyl)-1H-purin-6(9H)-one: Contains an amino group, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its bis(2-hydroxyethyl)amino group, which enhances its solubility, reactivity, and potential for forming hydrogen bonds. This makes it particularly valuable in biochemical and medicinal research, where such properties are crucial for effective interactions with biological molecules.
属性
CAS 编号 |
16208-05-2 |
|---|---|
分子式 |
C15H17N5O3 |
分子量 |
315.33 g/mol |
IUPAC 名称 |
9-[4-[bis(2-hydroxyethyl)amino]phenyl]-1H-purin-6-one |
InChI |
InChI=1S/C15H17N5O3/c21-7-5-19(6-8-22)11-1-3-12(4-2-11)20-10-18-13-14(20)16-9-17-15(13)23/h1-4,9-10,21-22H,5-8H2,(H,16,17,23) |
InChI 键 |
KHFAJWDPVWQVSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CNC3=O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
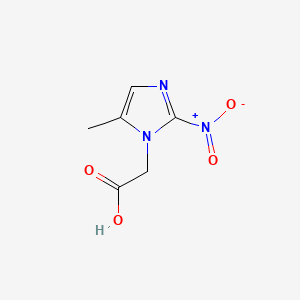
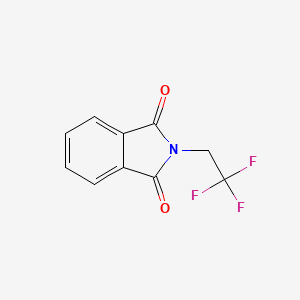
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
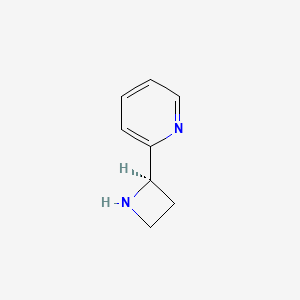
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)
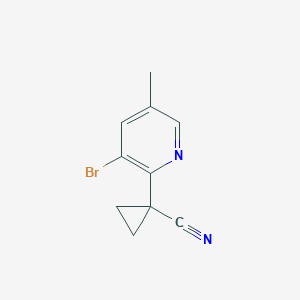
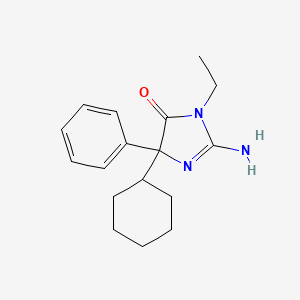

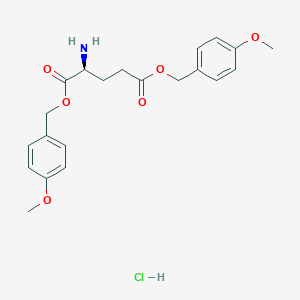
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)

![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
